molecular formula C16H18N2O4S B15153025 4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid

4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid

Cat. No.: B15153025
M. Wt: 334.4 g/mol
InChI Key: KGJASOWGEILRNN-UHFFFAOYSA-N
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Description

4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid core with a sulfamoylphenyl ethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Sulfamoylphenyl Ethylamine Intermediate: This step involves the reaction of 4-sulfamoylphenyl ethylamine with formaldehyde under acidic conditions to form the intermediate.

    Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine or to reduce other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid exerts its effects involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid: Known for its enzyme inhibitory properties.

    4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzenesulfonamide: Similar structure but with a sulfonamide group, also used as an enzyme inhibitor.

    4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzamide: Contains an amide group, used in medicinal chemistry for its potential therapeutic effects.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase with high specificity makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

4-[[2-(4-sulfamoylphenyl)ethylamino]methyl]benzoic acid

InChI

InChI=1S/C16H18N2O4S/c17-23(21,22)15-7-3-12(4-8-15)9-10-18-11-13-1-5-14(6-2-13)16(19)20/h1-8,18H,9-11H2,(H,19,20)(H2,17,21,22)

InChI Key

KGJASOWGEILRNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNCC2=CC=C(C=C2)C(=O)O)S(=O)(=O)N

Origin of Product

United States

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